4-N,4-N-二甲基吡啶-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

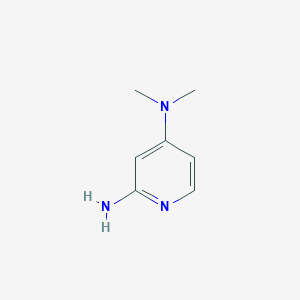

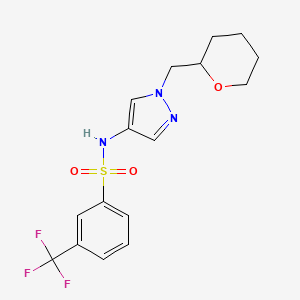

“4-N,4-N-dimethylpyridine-2,4-diamine” is a chemical compound with the CAS number 50426-31-8 . It is also known as N,N-Dimethylpyridin-4-amine or DMAP . This compound is a derivative of pyridine and is of interest due to its basicity, which is higher than that of pyridine .

Synthesis Analysis

The synthesis of DMAP can be achieved in a two-step procedure from pyridine. Pyridine is first oxidized to 4-pyridylpyridinium cation, which then reacts with dimethylamine .Molecular Structure Analysis

The molecular structure of DMAP is (CH3)2NC5H4N . This structure indicates that it is a derivative of pyridine with a dimethylamino group attached.Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis

DMAP is a white solid with a molecular weight of 122.17 . It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .科学研究应用

高玻璃化转变和热稳定性聚合物

Wang 等人(2008 年)的一项研究引入了一种新的二胺单体,该单体含有杂环吡啶和三苯胺基团,用于合成新型聚酰亚胺。这些材料表现出高玻璃化转变温度、优异的热稳定性和机械性能,并且可溶于各种有机溶剂中。这些聚合物可以浇铸成具有高拉伸模量的自支撑薄膜,并且在质子化后显示出强烈的橙色荧光,表明在先进的光电器件中具有潜在应用 Wang 等人,2008 年。

新型有机可溶聚合物

Liaw 等人(2007 年)合成了含有吡啶杂环基团和芘取代基的二胺,从而开发了聚(吡啶-酰亚胺)聚合物。这些聚合物具有高度可溶性,表现出良好的热稳定性,并且可以加工成柔韧的薄膜。它们的旋光性质包括质子化后强烈的橙色荧光,表明它们在荧光标记和传感应用中的效用 Liaw 等人,2007 年。

电致变色和荧光聚合物材料

Wang 等人(2008 年)的研究重点关注了一种新型二胺,用于制造聚(吡啶-酰亚胺),该聚(吡啶-酰亚胺)充当酸的“关-开”荧光转换器,展示了传感器应用的潜力。该聚合物薄膜表现出优异的热稳定性和机械性能,以及独特的电致变色能力 Wang 等人,2008 年。

氟化聚酰胺和聚酰亚胺的合成及应用

一些研究探索了含有吡啶部分的氟化聚酰胺和聚酰亚胺的合成,用于需要低介电常数、吸湿性和高透明度的应用。这些材料显示出高热稳定性,使其适用于电子和光电子应用 Liu 等人,2013 年。

先进芳香族聚酰胺和聚酰亚胺

Yang 和 Lin(1995 年)使用独特的二胺合成了芳香族聚酰胺和聚酰亚胺,展示了无定形性质、在极性溶剂中的优异溶解性和出色的热性能。由于这些材料结合了溶解性、热稳定性和机械强度,因此可用于高性能工程应用 Yang & Lin,1995 年。

作用机制

The mechanism of action of DMAP in esterification involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

安全和危害

未来方向

DMAP-based ionic liquids have been synthesized and used as efficient catalysts for the synthesis of indoles and 1H-tetrazoles. The method is environmentally friendly and requires only minimum catalyst loading .

Relevant Papers Several relevant papers were found during the search. They include studies on the use of DMAP as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics , and the evaluation of physical properties of DMAP-based ionic liquids via molecular dynamics simulations . These papers provide valuable insights into the properties and potential applications of DMAP.

属性

IUPAC Name |

4-N,4-N-dimethylpyridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDNABCLVCJRLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50426-31-8 |

Source

|

| Record name | 4-N,4-N-dimethylpyridine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2853615.png)

![3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde](/img/structure/B2853623.png)

![2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2853629.png)

![2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2853633.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)